molecular formula C13H19N3O2 B1611858 Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate CAS No. 886851-60-1

Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate

Cat. No.: B1611858
CAS No.: 886851-60-1
M. Wt: 249.31 g/mol
InChI Key: OSGKXJODRWCFQF-UHFFFAOYSA-N
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Description

Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products. This compound is characterized by a piperidine ring substituted with an ethyl ester group and a 6-methylpyrazin-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with pyrazine derivatives under specific conditions. The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol under reflux .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of automated synthesis and purification systems can enhance the efficiency of production. Techniques such as solid-phase synthesis and photocatalytic synthesis are also employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents like ether or THF (tetrahydrofuran).

    Substitution: Halogens, nucleophiles; conditionspolar solvents like water or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate is unique due to the presence of both the 6-methylpyrazin-2-yl group and the ethyl ester group on the piperidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-3-18-13(17)11-4-6-16(7-5-11)12-9-14-8-10(2)15-12/h8-9,11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGKXJODRWCFQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC(=CN=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594652
Record name Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886851-60-1
Record name Ethyl 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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